The compound has a molecular formula of and a molecular weight of 177.24 g/mol. It is identified by the CAS number 99858-80-7 and is classified under heterocyclic compounds due to the presence of a pyrrolidine ring in its structure. The compound is often used as an intermediate in organic synthesis and has implications in medicinal chemistry due to its structural properties .
The synthesis of (1-phenylpyrrolidin-3-yl)methanol typically involves the reaction between pyrrolidine and benzaldehyde. This reaction is performed under specific conditions, often using sodium borohydride as a reducing agent to facilitate the formation of the desired product.
Key Parameters:
This method yields (1-phenylpyrrolidin-3-yl)methanol efficiently, allowing for further modifications or derivatizations depending on research needs.
The molecular structure of (1-phenylpyrrolidin-3-yl)methanol features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group. This configuration imparts unique chemical properties that are relevant for its reactivity and interactions.
Structural Data:
The presence of the hydroxymethyl group enhances the compound's ability to participate in hydrogen bonding, which is crucial for its biological activity and solubility in various solvents .
(1-Phenylpyrrolidin-3-yl)methanol can undergo several types of chemical reactions:
Common Reagents:
These reactions can lead to diverse derivatives with varying biological activities, making this compound a versatile building block in organic synthesis.
The mechanism of action of (1-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, which may include enzymes or receptors within biological systems. The hydroxymethyl group allows for hydrogen bonding with active sites on proteins, while the phenyl ring facilitates hydrophobic interactions.
Key Insights:
(1-Phenylpyrrolidin-3-yl)methanol has diverse applications across multiple fields:
The compound's unique properties make it valuable for developing new materials and specialty chemicals within industrial contexts .
Organocatalytic asymmetric Michael addition has emerged as a powerful strategy for constructing enantiomerically enriched pyrrolidine scaffolds, including the core structure of (1-phenylpyrrolidin-3-yl)methanol derivatives. This approach leverages chiral catalysts to control stereochemistry during bond formation, which is critical for pharmaceutical applications where enantiopurity determines biological activity. Pyrrolidine-oxyimide catalysts, such as those derived from L-proline, facilitate the enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins, forming carbon-carbon bonds with excellent stereocontrol [3] [8]. These catalysts typically contain a pyrrolidine backbone that functions as an enamine activation site and an oxyimide appendage that serves as a steric controller while providing additional hydrogen bonding sites for nitroolefin activation [3].
The reaction mechanism proceeds through a well-defined enamine intermediate where the chiral catalyst controls the facial approach of the electrophile. Catalyst optimization studies reveal that 15 mol% catalyst loading with 10 mol% p-nitrobenzoic acid as a cocatalyst under neat reaction conditions provides optimal yields (70-90%) and enantioselectivities (85-95% ee) [3]. Solvent screening indicates that non-polar solvents enhance stereoselectivity by promoting a more organized transition state through hydrogen-bonding networks. Recent advances include bifunctional prolinamide catalysts bearing additional hydrogen-bond donors, which improve substrate coordination and enantioselectivity in the formation of 3-substituted pyrrolidine precursors [8].
Table 1: Catalyst Performance in Asymmetric Michael Additions for Pyrrolidine Synthesis
Catalyst Structure | Reaction Time (h) | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|
Pyrrolidine-oxyimide 1 | 24 | 85 | 92 | Excellent stereoinduction with aliphatic aldehydes |
Pyrrolidine-oxyimide 2 | 36 | 78 | 90 | Enhanced thermal stability |
Proline-derived prolinamide | 48 | 90 | 95 | Dual H-bond activation of electrophiles |
Diarylprolinol silyl ether | 12 | 82 | 88 | High reactivity in aqueous media |
Stereoselective synthesis of (1-phenylpyrrolidin-3-yl)methanol derivatives demands precise chiral control at C3 of the pyrrolidine ring, which significantly influences the compound's biological interactions. Two predominant strategies have been developed for accessing enantiomerically enriched forms: chiral pool derivatization and asymmetric hydrogenation. Chiral pool approaches utilize naturally occurring amino acids like L-tartaric acid or trans-4-hydroxy-L-proline as inexpensive starting materials with predefined stereocenters [9]. Through a series of stereospecific transformations—including reductive amination, O-alkylation, and hydroxyl group protection—these precursors are elaborated into target molecules with retained chirality.
Resolution techniques provide complementary access to enantiopure material. Diastereomeric salt formation using chiral acids such as dibenzoyl-L-tartaric acid effectively separates racemic mixtures of the free base (1-phenylpyrrolidin-3-yl)methanol [9]. Crystallization-induced dynamic resolution (CIDR) further enhances efficiency by coupling in-situ racemization of the unwanted enantiomer with selective crystallization of the desired diastereomeric salt. Chromatographic methods employing chiral stationary phases (CSPs), particularly those with cellulose tris(3,5-dimethylphenylcarbamate) coatings, offer analytical and preparative separation of enantiomers with resolution factors (Rs) > 1.5 [9].
The impact of absolute configuration on crystallographic packing is evident in single-crystal X-ray diffraction analyses of resolved enantiomers. The (S)-configuration typically adopts a different crystal lattice geometry compared to the (R)-enantiomer, influencing the physicochemical properties including solubility and melting behavior. This stereospecific crystallization behavior must be considered during process development to ensure consistent solid-state forms in the final hydrochloride salt [9].
Parallel solution-phase synthesis enables rapid construction of structurally diverse analogs of (1-phenylpyrrolidin-3-yl)methanol for structure-activity relationship (SAR) studies. This combinatorial approach systematically varies substituents at three molecular sites: the phenyl ring (R1), the pyrrolidine C3 position (R2), and the amine component (R4) introduced via reductive amination [1] [2]. Maleimides serve as versatile starting materials that undergo organocatalytic conjugate addition with aldehydes to form formylmethyl succinimide intermediates, which subsequently participate in reductive amination/lactamization cascades [2].
High-throughput screening of reaction parameters reveals significant electronic effects on conversion rates. Electron-deficient amines (e.g., 3-chloro-4-trifluoromethylaniline) typically yield <2% product due to diminished nucleophilicity, while electron-rich analogs (e.g., p-hexylaniline) afford 46-90% yields under identical conditions [2]. Steric factors equally influence reaction efficiency, with n-butylamine providing higher yields (38-71%) than bulky tert-butylamine. The methodology accommodates diverse aldehydes including benzaldehyde derivatives, aliphatic aldehydes, and heterocyclic analogs, enabling comprehensive exploration of chemical space.
Table 2: Scope of Amine Components in Parallel Reductive Lactamization
Amine Component | R1 Group | R2 Group | Yield (%) | Reaction Challenges |
---|---|---|---|---|
Benzylamine | Ph | Bn | 43 | Moderate epimerization |
Phenethylamine | Ph | Bn | 78 | High cis/trans ratio |
Cyclohexylamine | Bn | Me | 17 | Low solubility |
p-Hexylaniline | Bn | n-pentyl | 46 | Requires extended reaction time |
3,4-Difluoroaniline | Ph | Bn | 40 | Product precipitation issues |
Post-synthetic modification includes epimerization with potassium tert-butoxide in methanol to thermodynamically favor the trans-diastereomer (≥95% de), which predominates in crystalline derivatives [2]. Automated parallel purification systems employing solid-phase extraction (SPE) cartridges and mass-directed fractionation facilitate efficient isolation of individual library members for biological screening against neurological targets, particularly GABA receptor subtypes [1].
Reductive amination represents the pivotal step in synthesizing (1-phenylpyrrolidin-3-yl)methanol precursors, followed by intramolecular lactamization to form γ-lactam intermediates. This tandem sequence efficiently converts aldehyde-bearing intermediates into complex pyrrolidine structures through a one-pot reductive lactamization cascade [2] [4]. The reaction initiates with imine formation between the aldehyde group of (1-phenylpyrrolidin-3-yl)methanol precursors and primary amines, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) [4].
The choice of reducing agent critically influences reaction selectivity. NaBH₃CN preferentially reduces iminium ions over aldehydes at mildly acidic pH (4-5), preventing over-reduction of starting materials [4]. This pH range balances carbonyl protonation (accelerating imine formation) against amine protonation (which deactivates nucleophiles). The resulting amine spontaneously undergoes intramolecular lactamization via nucleophilic attack on the proximal carbonyl, forming γ-lactam scaffolds that serve as advanced intermediates for further functionalization [2].
Intramolecular variants demonstrate exceptional utility for constructing bicyclic pyrrolidine systems. Substrates containing both amine and aldehyde functionalities undergo cascade cyclization under reductive conditions, with the ring size dictated by tether length. Computational studies reveal that the 5-exo-trig cyclization pathway is kinetically favored for pyrrolidine formation, with activation energies approximately 5 kcal/mol lower than 6-endo alternatives [6]. Post-cyclization, acid-mediated hydrolysis releases the functionalized pyrrolidine, which is subsequently converted to the hydrochloride salt using anhydrous HCl in ethereal solvents [6].
Hydrochloride salt formation represents the critical final step in manufacturing (1-phenylpyrrolidin-3-yl)methanol hydrochloride, substantially enhancing its physicochemical properties for pharmaceutical applications. The pKa difference between the pyrrolidine nitrogen (pKa ~10) and hydrochloric acid (pKa ~-6) ensures complete protonation (ΔpKa > 4), satisfying the fundamental requirement for salt formation [9]. Optimized protocols dissolve the free base in anhydrous dichloromethane and treat it with 1.05 equivalents of anhydrous HCl (2M solution in diethyl ether) at 0-5°C [5]. This controlled addition prevents localized overheating that could degrade the compound, while the low temperature minimizes N-oxide byproduct formation.
The hydrochloride salt exhibits dramatically improved water solubility (5563 ± 15 μg/mL) compared to the free base (467.5 ± 1 μg/mL), attributed to enhanced solvation of the ionic species and lowered crystal lattice energy [5] [9]. This 13-fold solubility increase significantly enhances bioavailability potential. The partition coefficient (log P) decreases from 1.763 ± 0.12 (free base) to 0.53 ± 0.06 (hydrochloride), confirming increased hydrophilicity [5]. Hygroscopicity assessments reveal negligible moisture uptake (<0.2% w/w at 75% RH), indicating excellent storage stability [9].
Structural characterization confirms protonation occurs exclusively at the pyrrolidine nitrogen rather than the alcohol oxygen. Single-crystal X-ray diffraction studies of the hydrochloride salt reveal a monoclinic crystal system with characteristic N-H⁺---Cl⁻ hydrogen bonding (distance: 2.98-3.15 Å) that stabilizes the lattice [9]. Downfield shifts of ¹H NMR signals adjacent to the nitrogen—particularly H-C(16) (8.50 ppm → 8.67 ppm) and H-C(13) (8.47 ppm → 8.60 ppm)—provide spectroscopic confirmation of protonation site [5]. pH-solubility profiling demonstrates optimal dissolution at gastric pH (1-3), with solubility decreasing as pH increases toward physiological conditions [5].
Table 3: Comparative Physicochemical Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Improvement Factor |
---|---|---|---|
Water solubility | 467.5 ± 1 μg/mL | 5563 ± 15 μg/mL | 12-fold |
log P (octanol/water) | 1.763 ± 0.12 | 0.53 ± 0.06 | Reduced lipophilicity |
Melting point | 80-82°C | 192-195°C | Enhanced thermal stability |
Hygroscopicity | Low | Very low | Improved storage stability |
Crystalline form | Monoclinic | Monoclinic | Different lattice packing |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6